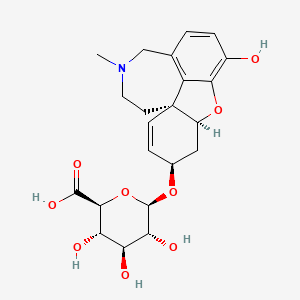

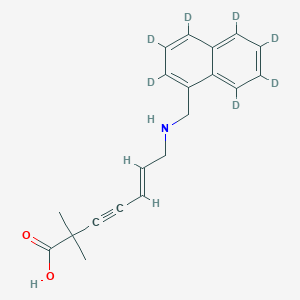

17β-二氢马雌酚-16,16,17-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 17beta-Dihydro Equilin and related compounds involves complex biochemical processes. One approach involves the reduction of estrone to active estrogens, facilitated by enzymes like 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). This enzyme's interaction with Equilin and related steroids has been elucidated through structural and kinetic studies, revealing the specific inhibition mechanisms of Equilin on the enzyme's activity (Sawicki et al., 1999).

Molecular Structure Analysis

The molecular structure of 17beta-Dihydro Equilin has been studied through techniques like X-ray crystallography, providing insights into its interaction with biological molecules. The crystal structure of related compounds, such as 17alpha-Dihydroequilin, has been determined, offering a foundation for understanding the stereochemical aspects and hydrogen bonding patterns crucial for biological activity (Kaduk et al., 2017).

Chemical Reactions and Properties

17beta-Dihydro Equilin undergoes various chemical reactions, notably involving enzymes like 17beta-HSD1. These reactions are pivotal in the biosynthesis and metabolism of estrogens. The enzyme's substrate specificity and the influence of structural analogs of Equilin on its activity have been explored, demonstrating the compound's role in modulating estrogen levels and potentially influencing estrogen-dependent pathologies (Frotscher et al., 2008).

Physical Properties Analysis

The physical properties of 17beta-Dihydro Equilin, such as solubility, melting point, and crystalline structure, are determined by its molecular configuration. Studies on related steroids have utilized synchrotron X-ray powder diffraction and density functional theory to elucidate the crystalline structures, providing a basis for understanding the physical characteristics of 17beta-Dihydro Equilin and its interactions within biological systems.

Chemical Properties Analysis

The chemical properties of 17beta-Dihydro Equilin, including reactivity with various biological molecules and susceptibility to enzymatic transformations, are crucial for its biological functions. Research has shown how modifications in the steroid nucleus and side chains affect the interaction with enzymes like 17beta-HSD1, influencing the compound's biological activity and therapeutic potential (Bey et al., 2008).

科学研究应用

1. 乳腺癌研究

17β-二氢马雌酚-16,16,17-d3 作为马雌酚的成分,已在乳腺癌的背景下得到研究。马雌酚的靶点是 17β-羟基类固醇脱氢酶 1 型 (17β-HSD1),该酶参与合成强效雌激素 17β-雌二醇 (E2),马雌酚能够特异性抑制 17β-HSD1 催化的雌酮 (E1) 向 E2 的还原,这对于乳腺肿瘤组织中 E2 水平升高至关重要 (萨维茨基等人,1999)。这表明马雌酚衍生物在管理雌激素依赖性乳腺癌中具有潜在的治疗作用。

2. 酶促相互作用和分子机制

研究详细阐述了雌激素识别 17β-HSD1 的分子相互作用和机制。关于马雌酚(一种马雌激素)的结构和动力学数据表明其对 17β-HSD1 具有特异性抑制作用,这对于该酶的雌激素特异性至关重要。这涉及酪氨酸 155 对配体的 C17-酮基发起的亲电攻击 (戈什和维赫科,2001)。

3. 乳腺癌细胞中的代谢

对人乳腺癌细胞的研究表明,与 17β-二氢马雌酚密切相关的马雌酚代谢为其 17β-二氢形式,并经历进一步的修饰,如羟基化和甲基化。这些代谢途径对于理解马雌激素在雌激素反应性组织(如乳腺组织)中的作用至关重要 (斯平克等人,2001)。

4. 酶抑制剂的开发

对酶抑制剂(特别是对 17β-HSD 1 型)开发的研究已将 E 环修饰的类固醇(包括马雌酚的衍生物)确定为潜在的抑制剂。这些抑制剂在调节活性雌激素和雄激素的生物利用度方面发挥着至关重要的作用,而活性雌激素和雄激素是各种生理过程和疾病的关键因素 (菲舍尔等人,2005)。

5. 雌激素受体相互作用

各种马雌激素(包括 17β-二氢马雌酚)与人雌激素受体 (ER) 的相互作用已得到广泛研究。这些雌激素通过 ERα 和 ERβ 介导的不同的亲和力和功能活性,对于开发选择性激素替代疗法至关重要 (巴夫纳尼等人,2008)。

属性

IUPAC Name |

(9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17+,18+/m1/s1/i7D2,17D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLMJANWPUQQTA-XPOHSFSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]2CC1([2H])[2H])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17beta-Dihydro Equilin-16,16,17-d3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)